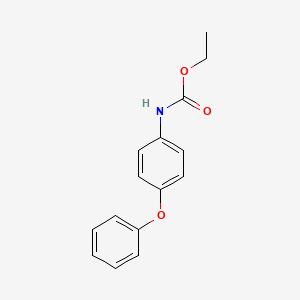![molecular formula C15H13FN2O2S B5889440 methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5889440.png)
methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate, also known as TFB, is a chemical compound that has been extensively studied for its potential use in scientific research. TFB is a thioamide-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.
作用機序
The exact mechanism of action of methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins within cells. methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate has been shown to bind to a variety of different proteins, including kinases, phosphatases, and transcription factors, which may contribute to its wide range of biological effects.
Biochemical and Physiological Effects:
Studies have shown that methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate has a variety of biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells, to inhibit the growth and proliferation of cancer cells, and to modulate the activity of various signaling pathways within cells. methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of using methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate in lab experiments is its versatility and wide range of potential applications. methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate can be used in a variety of different assays and experimental systems, and its fluorescent properties make it a valuable tool for imaging cells and tissues. However, one limitation of using methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate is its relatively high cost compared to other chemical compounds, which may limit its use in some research settings.
将来の方向性
There are many potential future directions for research on methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate, including further studies of its mechanism of action, its potential therapeutic applications, and its use as a tool for studying protein-protein interactions and other cellular processes. Additionally, the development of new synthetic methods for methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate and related compounds may lead to the discovery of new and more potent compounds with even greater potential for scientific research and therapeutic applications.
合成法
Methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate can be synthesized using a variety of methods, but the most commonly used method is the reaction of 3-fluoroaniline with thiocarbonyldiimidazole, followed by the reaction of the resulting intermediate with methyl 3-aminobenzoate. The resulting product is a white crystalline solid that is soluble in most organic solvents.
科学的研究の応用
Methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate has been used in a wide range of scientific research applications, including as a tool for studying protein-protein interactions, as a fluorescent probe for imaging cells and tissues, and as a potential therapeutic agent for the treatment of cancer and other diseases.
特性
IUPAC Name |
methyl 3-[(3-fluorophenyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c1-20-14(19)10-4-2-6-12(8-10)17-15(21)18-13-7-3-5-11(16)9-13/h2-9H,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICNSTIGKOSNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5889369.png)
![2-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate](/img/structure/B5889376.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5889377.png)




![4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5889423.png)


![4-allyl-5-{[(2,4-dichlorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5889463.png)
![2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5889468.png)
![4-allyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5889475.png)